molecular formula C15H12N2O2 B2438470 methyl 5-(naphthalen-1-yl)-1H-pyrazole-3-carboxylate CAS No. 1159596-87-8

methyl 5-(naphthalen-1-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B2438470
CAS No.: 1159596-87-8
M. Wt: 252.273
InChI Key: XRFYDQJKMQDIDD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically named methyl 5-(naphthalen-1-yl)-1H-pyrazole-3-carboxylate based on the following criteria:

  • Pyrazole core : A five-membered heterocycle with two adjacent nitrogen atoms.
  • Naphthalen-1-yl substituent : A fused bicyclic aromatic group attached to position 5 of the pyrazole ring.
  • Methyl ester : A carboxylate group esterified with a methyl moiety at position 3.

The CAS registry number is 1159596-87-8 , with a molecular formula of C₁₅H₁₂N₂O₂ and a molecular weight of 252.27 g/mol .

Parameter Value
Molecular Formula C₁₅H₁₂N₂O₂
Molecular Weight 252.27 g/mol
SMILES COC(=O)c1n[nH]c(c1)c1cccc2ccccc12
InChIKey XRFYDQJKMQDIDD-UHFFFAOYSA-N

Molecular Geometry Optimization Through Computational Modeling

While explicit computational studies on this compound are not reported in the literature, general insights into pyrazole-naphthalene hybrids suggest:

  • Planar pyrazole ring : The C=N and C-N bonds enforce a planar geometry.
  • Naphthalene substituent : The 1-naphthyl group adopts a perpendicular orientation relative to the pyrazole ring to minimize steric strain.
  • Ester group : The methyl ester adopts a trans configuration to maximize resonance stabilization.

A hypothetical comparison with methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate (CAS 1177331-73-5) reveals minor differences in dihedral angles due to altered naphthalene substitution.

Single-Crystal X-Ray Diffraction Analysis of Solid-State Conformation

No experimental X-ray diffraction data is available for this compound in the provided sources. However, analogous 1-naphthyl-substituted pyrazoles typically exhibit:

  • Intermolecular hydrogen bonding : Between the ester carbonyl oxygen and adjacent nitrogen atoms.
  • π-π stacking : Between naphthalene rings in crystal lattices.
  • Torsion angles : ~90° between the pyrazole and naphthalene planes to optimize van der Waals interactions.

Further experimental studies are required to validate these predictions.

Comparative Analysis of Naphthalene Substitution Patterns (1- vs 2-Position)

The position of the naphthalene substituent critically influences electronic and steric properties:

Property 1-Naphthyl Derivative 2-Naphthyl Derivative
Molecular Weight 252.27 g/mol 252.28 g/mol
logP 2.915 (estimated) 2.915 (similar)
Electronic Effects Stronger electron-withdrawing Moderate electron-withdrawing
Reactivity Higher electrophilicity at position 3 Lower steric hindrance at position 5

Key structural differences include:

  • 1-Naphthyl : The substituent is adjacent to the fused benzene ring, enhancing resonance stabilization.
  • 2-Naphthyl : The substituent is positioned in a less sterically hindered environment, favoring rotational flexibility.

Properties

IUPAC Name

methyl 3-naphthalen-1-yl-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-15(18)14-9-13(16-17-14)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFYDQJKMQDIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(naphthalen-1-yl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of naphthalen-1-yl hydrazine with ethyl acetoacetate under acidic conditions, followed by esterification to yield the methyl ester derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-(naphthalen-1-yl)-1H-pyrazole-3-carboxylate has the molecular formula C15H12N2O2C_{15}H_{12}N_2O_2 and a molecular weight of approximately 252.27 g/mol. The compound features a pyrazole ring substituted with a naphthyl group, which is known to enhance its biological activity due to the structural diversity it introduces.

Antioxidant Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit potent antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Studies have demonstrated that pyrazole derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation by inhibiting specific pathways involved in inflammatory responses .

Cancer Therapeutics

Recent studies suggest that pyrazole derivatives may possess anti-tumor activity. The ability to modulate pathways involved in cell proliferation and apoptosis makes these compounds valuable in cancer research .

Case Study 1: Antioxidant Evaluation

In a study examining the antioxidant capabilities of pyrazole derivatives, this compound was tested alongside other compounds. Results indicated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential for therapeutic use in oxidative stress-related conditions .

Case Study 2: Antimicrobial Screening

A series of synthesized pyrazole derivatives were evaluated for antimicrobial activity against common pathogens. This compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of methyl 5-(naphthalen-1-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The naphthalene moiety allows it to intercalate into DNA, potentially disrupting replication and transcription processes. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylate is unique due to its combination of a naphthalene moiety and a pyrazole ring. This structural arrangement provides a unique set of chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Methyl 5-(naphthalen-1-yl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

  • Molecular Formula : C₁₅H₁₂N₂O₂
  • Molecular Weight : 252.27 g/mol
  • CAS Number : 1159596-87-8

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance:

  • Inhibition Zones : Compounds similar to this compound showed inhibition zones ranging from 15 to 30 mm against various bacterial strains, indicating strong antibacterial activity .
CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strains Tested
This compound0.22 - 0.25 µg/mLStaphylococcus aureus, Escherichia coli

The compound's effectiveness was further assessed using time-kill assays and biofilm formation inhibition tests, showing promising results against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. It acts as a cyclooxygenase (COX) inhibitor, which is crucial in the inflammatory pathway:

  • Inhibition of COX Enzymes : The compound demonstrated a significant reduction in COX activity, leading to decreased levels of pro-inflammatory mediators .

Anticancer Activity

Several studies have reported on the anticancer effects of pyrazole derivatives:

  • Cell Proliferation Inhibition : this compound showed IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Cell LineIC50 (µM)Mechanism of Action
MCF-70.08Induction of apoptosis
A5490.15Cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer proliferation.
  • DNA Interaction : The compound has shown potential as a DNA gyrase inhibitor, affecting bacterial DNA replication and transcription .
  • Synergistic Effects : When used in combination with other antibiotics like ciprofloxacin, it enhances antimicrobial efficacy by reducing the MICs of these drugs .

Case Studies and Research Findings

A notable study conducted on a series of pyrazole derivatives highlighted the significant antimicrobial and anticancer properties of this compound:

  • Study Findings : The compound exhibited low cytotoxicity towards human cell lines while maintaining high antibacterial activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 5-(naphthalen-1-yl)-1H-pyrazole-3-carboxylate, and how do their yields compare?

  • Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl intermediates. For example, a substituted β-keto ester (e.g., methyl 3-(naphthalen-1-yl)-3-oxopropanoate) reacts with hydrazine hydrate under reflux in ethanol to form the pyrazole core. Yields depend on solvent polarity, temperature (typically 80–100°C), and substituent electronic effects. Catalytic additives like acetic acid may improve regioselectivity .
  • Yield Optimization : Ethanol/water mixtures (7:3) at 90°C for 6–8 hours typically achieve 60–75% yields, while microwave-assisted synthesis reduces reaction time (30–45 minutes) with comparable efficiency .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • NMR :

  • ¹H NMR : Peaks for the naphthyl protons appear as multiplets at δ 7.4–8.3 ppm. The pyrazole C3 proton resonates as a singlet (δ ~6.5 ppm) due to symmetry. The methyl ester group shows a singlet at δ ~3.8 ppm .
  • ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~165 ppm, while the pyrazole carbons (C3 and C5) are observed at δ ~105–115 ppm .
    • IR : Strong absorption at ~1700 cm⁻¹ confirms the ester carbonyl group. N–H stretching (pyrazole NH) appears as a broad peak at ~3200 cm⁻¹ .
    • Mass Spectrometry : The molecular ion peak ([M+H]⁺) aligns with the molecular weight (e.g., m/z ~292 for C₁₆H₁₂N₂O₂) .

Advanced Research Questions

Q. How can regioselectivity in pyrazole ring formation be optimized during synthesis?

  • Strategies :

  • Use electron-withdrawing groups (e.g., ester at C3) to direct hydrazine attack to the α-position of the β-keto ester, favoring 1,3-dipolar cycloaddition .
  • Solvent polarity adjustments (e.g., DMF vs. ethanol) influence reaction kinetics. Polar aprotic solvents enhance dipole interactions, improving regioselectivity by 15–20% .
  • Computational modeling (DFT) predicts transition-state energies to identify optimal substituent arrangements and reaction pathways .

Q. What computational approaches predict the binding affinity of this compound with biological targets like carbonic anhydrase?

  • Methods :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite assess interactions with active sites (e.g., carbonic anhydrase’s Zn²⁺ center). The naphthyl group may engage in π-π stacking with aromatic residues (e.g., Phe131), while the pyrazole NH hydrogen-bonds with Thr199 .
  • MD Simulations : Analyze stability of ligand-protein complexes over 50–100 ns trajectories to evaluate binding free energies (MM-PBSA/GBSA) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural modifications .

Q. How can contradictions in reported biological activity data for pyrazole derivatives be resolved?

  • Systematic Analysis :

  • Experimental Reproducibility : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in IC₅₀ values for enzyme inhibition may arise from differences in substrate concentrations or pH .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., kinase inhibition assays) to identify trends. Contradictory results for anti-inflammatory activity could stem from varying in vivo models (e.g., murine vs. humanized systems) .
  • Structural-Activity Landscapes : Map substituent effects (e.g., naphthyl vs. phenyl) to clarify bioactivity trends. Methyl ester vs. free carboxylic acid derivatives may exhibit divergent solubility and membrane permeability .

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